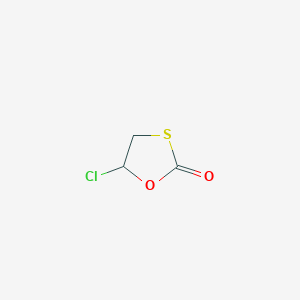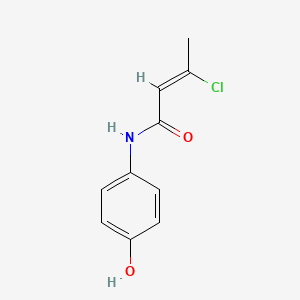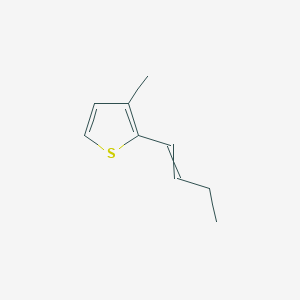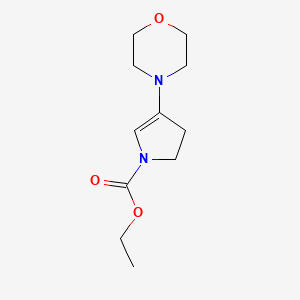
5-Chloro-1,3-oxathiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-oxathiolan-2-one is a heterocyclic compound containing sulfur, oxygen, and chlorine atoms It is a derivative of 1,3-oxathiolane, a five-membered ring with sulfur and oxygen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxathiolan-2-one derivatives involves the reaction of aldehydes with mercaptoacetic acid in the presence of a catalyst such as the Mukaiyama reagent. This reaction typically occurs in a solvent like dimethylformamide (DMF) and provides the desired product in good to excellent yields .
Another approach involves the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. This method allows for the direct synthesis of 1,3-oxathiolan-5-ones in a one-pot reaction with high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for 5-Chloro-1,3-oxathiolan-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-oxathiolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,3-oxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of 1,3-oxathiolane, such as lamivudine, are used in the treatment of HIV and Hepatitis B.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-oxathiolan-2-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of 1,3-oxathiolane are known to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorine substituent.
1,3-Oxathiolan-5-one: A similar compound with a different substitution pattern.
Lamivudine: A well-known antiviral drug that is a derivative of 1,3-oxathiolane.
Uniqueness
5-Chloro-1,3-oxathiolan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
110008-75-8 |
|---|---|
Molecular Formula |
C3H3ClO2S |
Molecular Weight |
138.57 g/mol |
IUPAC Name |
5-chloro-1,3-oxathiolan-2-one |
InChI |
InChI=1S/C3H3ClO2S/c4-2-1-7-3(5)6-2/h2H,1H2 |
InChI Key |
CIGDKSKYAKBFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)


![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)


![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)


![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
